molecular formula C14H16FN3O2 B2972502 1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine CAS No. 1607283-12-4

1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine

Cat. No.: B2972502
CAS No.: 1607283-12-4
M. Wt: 277.299
InChI Key: IYICFUBNWKAYCU-UHFFFAOYSA-N
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Description

1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine is a synthetic organic compound that features a piperazine ring substituted with a fluoro-nitrophenyl group and a prop-2-ynyl group

Scientific Research Applications

1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological targets. For example, some piperazine derivatives are known to interfere with iron homeostasis in Mycobacterium tuberculosis, making them promising candidates for the development of new antimycobacterial agents .

Future Directions

The future directions for research on similar compounds could involve further optimization of their structures to enhance their biological activity, as well as investigations into their potential applications in the treatment of various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is the corresponding amine.

    Substitution: Depending on the nucleophile, products can include various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine is unique due to its combination of a piperazine ring with fluoro-nitrophenyl and prop-2-ynyl groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

IUPAC Name

1-[(2-fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c1-2-5-16-6-8-17(9-7-16)11-12-3-4-13(18(19)20)10-14(12)15/h1,3-4,10H,5-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYICFUBNWKAYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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